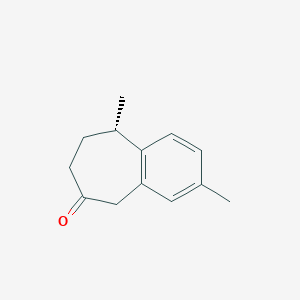
8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione typically involves the functionalization and structural modification of naphthoquinone derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. For instance, halogen derivatives of 1,4-naphthoquinone have been synthesized and evaluated for their biological activities .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . The reaction conditions vary depending on the desired product and the specific functional groups being targeted.
Major Products: The major products formed from these reactions include halogenated derivatives, which have shown significant antibacterial and antifungal activities .
Applications De Recherche Scientifique
8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione is related to its redox and acid-base properties . These properties allow the compound to act as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative stress .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-hydroxy-1,4-naphthoquinone
- 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone
Comparison: 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione is unique due to its specific functional groups, which confer distinct biological activities . Compared to other naphthoquinone derivatives, this compound has shown higher activity against certain fungi and bacteria .
Propriétés
Formule moléculaire |
C10H7NO5 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
8-amino-4,5,7-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H7NO5/c11-9-5(14)1-3(12)7-4(13)2-6(15)10(16)8(7)9/h1-2,12-14H,11H2 |
Clé InChI |
GGZVNPWKYQUZKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1O)N)C(=O)C(=O)C=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)






![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)



